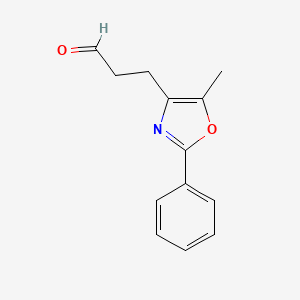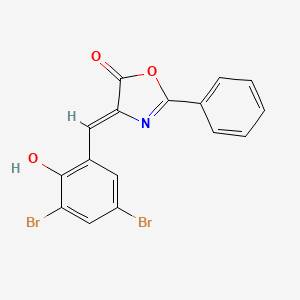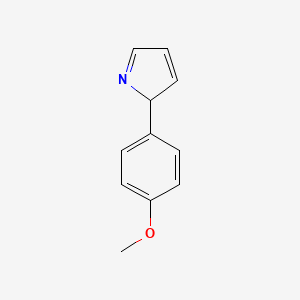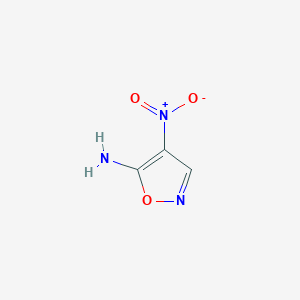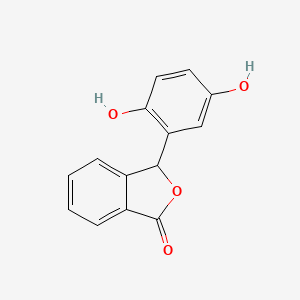
3-(2,5-Dihydroxyphenyl)-2-benzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Dihydroxyphenyl)isobenzofuran-1(3H)-one is a chemical compound known for its unique structure and properties It features a dihydroxyphenyl group attached to an isobenzofuranone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dihydroxyphenyl)isobenzofuran-1(3H)-one typically involves the condensation of 2,5-dihydroxybenzaldehyde with phthalic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the isobenzofuranone ring. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 3-(2,5-Dihydroxyphenyl)isobenzofuran-1(3H)-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially incorporating continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,5-Dihydroxyphenyl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(2,5-Dihydroxyphenyl)isobenzofuran-1(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of dihydroxy groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-(2,5-Dihydroxyphenyl)isobenzofuran-1(3H)-one exerts its effects is primarily through its ability to interact with various molecular targets. The dihydroxy groups can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroxybenzaldehyde: Similar in structure but lacks the isobenzofuranone core.
2,5-Dihydroxybenzoic acid: Contains dihydroxy groups but has a carboxylic acid instead of an isobenzofuranone.
3,4-Dihydroxyphenylacetic acid: Features dihydroxy groups on a phenyl ring with an acetic acid side chain.
Uniqueness
3-(2,5-Dihydroxyphenyl)isobenzofuran-1(3H)-one is unique due to its isobenzofuranone core, which imparts distinct chemical and biological properties. This structure allows for unique interactions and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
52301-63-0 |
|---|---|
Fórmula molecular |
C14H10O4 |
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
3-(2,5-dihydroxyphenyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C14H10O4/c15-8-5-6-12(16)11(7-8)13-9-3-1-2-4-10(9)14(17)18-13/h1-7,13,15-16H |
Clave InChI |
YDTVJIQQGGMNNZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(OC2=O)C3=C(C=CC(=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


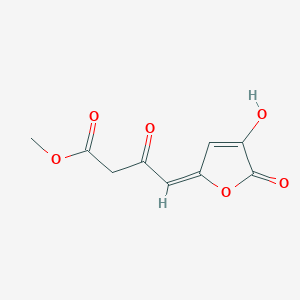
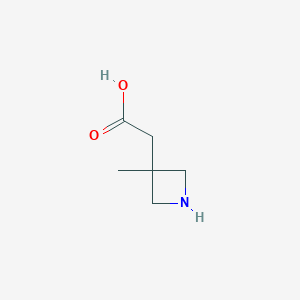
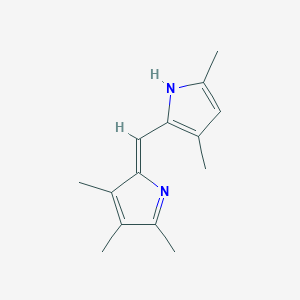
gold](/img/structure/B12871767.png)
![3-(4-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871784.png)
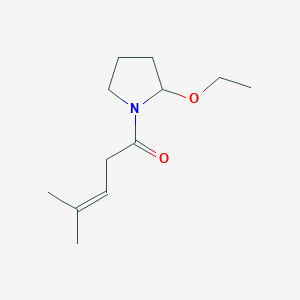
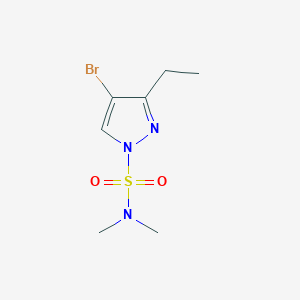
![2-Bromo-5-ethylbenzo[d]oxazole](/img/structure/B12871791.png)
![1-(6-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12871793.png)
